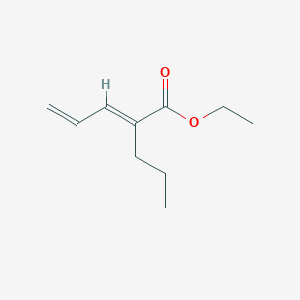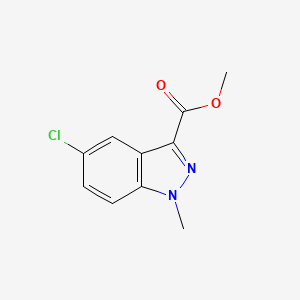
(4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is a complex organic compound characterized by multiple double bonds and hydroxyl groups. This compound is part of a class of polyunsaturated fatty acids, which are known for their significant roles in biological systems and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid typically involves multi-step organic reactions. These steps may include:
Formation of the Carbon Chain: Using methods such as Wittig reactions or olefin metathesis to construct the long carbon chain with the desired double bond configuration.
Introduction of Hydroxyl Groups: Employing selective hydroxylation reactions to introduce hydroxyl groups at specific positions.
Purification: Utilizing chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves biotechnological approaches, including microbial fermentation or enzymatic synthesis, to achieve high yields and specificity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert double bonds into single bonds, altering the compound’s structure and properties.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reducing Agents: Like hydrogen gas with a palladium catalyst for hydrogenation.
Nucleophiles: Such as alkoxides for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated fatty acids.
科学研究应用
Chemistry
In chemistry, (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is studied for its unique structural properties and reactivity, which can provide insights into reaction mechanisms and synthetic methodologies.
Biology
Biologically, this compound may play a role in cellular signaling pathways, membrane structure, and function, or as a precursor to bioactive molecules.
Medicine
In medicine, polyunsaturated fatty acids and their derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardiovascular benefits.
Industry
Industrially, such compounds can be used in the formulation of nutritional supplements, pharmaceuticals, and cosmetic products.
作用机制
The mechanism of action of (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Eicosapentaenoic Acid (EPA): Another polyunsaturated fatty acid with anti-inflammatory properties.
Docosahexaenoic Acid (DHA): Known for its role in brain health and development.
Arachidonic Acid: A precursor to various signaling molecules involved in inflammation.
Uniqueness
What sets (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid apart is its specific configuration of double bonds and hydroxyl groups, which may confer unique biological activities and chemical reactivity.
属性
分子式 |
C22H32O5 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
(4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4+,7-5+,9-3+,11-8+,14-10+,17-12+/t19-,20+,21-/m1/s1 |
InChI 键 |
IKFAUGXNBOBQDM-WDQYFZODSA-N |
手性 SMILES |
CC/C=C/C[C@@H]([C@@H](/C=C/C=C/C=C/C=C/[C@H](C/C=C/CCC(=O)O)O)O)O |
规范 SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12340369.png)


![12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid](/img/structure/B12340383.png)




![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate](/img/structure/B12340401.png)
![3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340402.png)




